molecular formula C17H17BrN2O2 B1627268 Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate CAS No. 851195-35-2

Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate

Cat. No. B1627268
M. Wt: 361.2 g/mol
InChI Key: JNGAPOXDIKOBTD-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Step DI: Suspend ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate (7.0 kg, 20.17 mol, 1 eq, prepared in step C above) in acetone (70 L) in a 100-L reactor. Add water (0.7 L), iodomethane (3.153 kg, 1.38 L, 22.21 mol, 1.1 eq), and potassium carbonate (5.58 kg, 40.37 mol, 2 eq). Stir the mixture at 30° C. for 14 h. Concentrate the reaction mixture by removing 41 L of solvent by distillation at 50° C. under reduced pressure. Add water (55 L) slowly over 45 min at 20-22° C. Cool the suspension to 0° C. within 1 h and stir for an additional h at this temperature. Collect the precipitate by filtration and wash with a cold (0-5° C.) mixture of acetone/water (1.2+3 L.) and then with water (4.2 L). Dry the product in 100-L rotary evaporator under reduced pressure at 60° C. for 66 h to obtain 7.133 kg of title compound as a beige powder (98% yield). 1H NMR (CDCl3, 500.0 MHz): δ 1.08 (t, J=7.1 Hz, 3H), 1.34 (t, J=7.1 Hz, 3H), 2.88 (q, J 2 0=7.1 Hz, 2H), 3.92 (s, 3H), 4.13 (q, J=7.1 Hz, 2H), 7.26 (d, J=8.8 Hz, 2H), 7.54 (d, J=8.8 Hz, 2H); 13C NMR DMSO-d6, 125.7 MHz): δ 12.96, 13.44, 18.79, 60.16, 92.04, 115.22, 119.96, 121.12, 130.73, 131.58, 131.86, 132.05, 147.87, 159.82; Anal. Calcd for C17H17BrN2O2: C, 56.52; H, 4.74; Br, 22.12; N, 7.75; 0, 8.86. Found: C, 56.32; H, 4.72; N, 7.73; IR (KBr): 3347, 2979, 2938, 2216, 1698, 1441, 1510, 1476, 1400, 1379, 1258, 1212, 1110, 771 cm−1.
Name
ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
0.7 L
Type
reactant
Reaction Step Two
Quantity
1.38 L
Type
reactant
Reaction Step Three
Quantity
5.58 kg
Type
reactant
Reaction Step Four
Quantity
70 L
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]#[N:14])=[C:11]([CH2:15][CH3:16])[NH:10][C:9]=2[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4][CH:3]=1.O.IC.[C:25](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([C:13]#[N:14])=[C:11]([CH2:15][CH3:16])[N:10]([CH3:25])[C:9]=2[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate
Quantity
7 kg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(NC(=C1C#N)CC)C(=O)OCC
Step Two
Name
Quantity
0.7 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.38 L
Type
reactant
Smiles
IC
Step Four
Name
Quantity
5.58 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
70 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 30° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
by removing 41 L of solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation at 50° C. under reduced pressure
WAIT
Type
WAIT
Details
Add water (55 L) slowly over 45 min at 20-22° C
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the suspension to 0° C. within 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stir for an additional h at this temperature
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with a cold (0-5° C.) mixture of acetone/water (1.2+3 L.)
CUSTOM
Type
CUSTOM
Details
Dry the product
CUSTOM
Type
CUSTOM
Details
in 100-L rotary evaporator under reduced pressure at 60° C. for 66 h
Duration
66 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(N(C(=C1C#N)CC)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.133 kg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.